
Cobaltate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobaltate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- is a complex inorganic compound It is characterized by its unique coordination chemistry, involving cobalt in a high oxidation state and a ligand system based on nitrilotris(methylene)tris(phosphonate)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cobaltate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- typically involves the reaction of cobalt salts with nitrilotris(methylene)tris(phosphonic acid) under controlled conditions. The reaction is usually carried out in an aqueous medium, with careful control of pH and temperature to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in batch or continuous reactors. The process would require precise control of reaction parameters to achieve high yield and purity. The use of advanced purification techniques, such as crystallization or chromatography, may be necessary to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Cobaltate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The cobalt center can participate in redox reactions, changing its oxidation state.
Substitution Reactions: Ligands in the coordination sphere can be replaced by other ligands under appropriate conditions.
Complexation Reactions: The compound can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., amines, phosphines). Reaction conditions such as temperature, pH, and solvent choice are crucial in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state cobalt complexes, while substitution reactions may result in the formation of new cobalt-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Cobaltate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic and inorganic reactions.
Biology: Investigated for its potential role in enzyme mimetics and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as coatings and sensors.
Wirkmechanismus
The mechanism of action of Cobaltate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- involves its ability to coordinate with various substrates and participate in redox reactions. The cobalt center can interact with molecular targets, facilitating electron transfer processes and catalytic transformations. The specific pathways involved depend on the nature of the substrates and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrapotassium [[nitrilotris(methylene)]tris[phosphonato]-N,O,O’‘,O’‘’']cadmate (6-)
- Tetrapotassium [[nitrilotris(methylene)]tris[phosphonato]-N,O,O’‘,O’‘’']nickelate (4-)
Uniqueness
Cobaltate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- is unique due to its specific coordination environment and the presence of cobalt in a high oxidation state. This gives it distinct chemical properties and reactivity compared to similar compounds, making it valuable for specialized applications in catalysis and materials science.
Eigenschaften
CAS-Nummer |
67968-64-3 |
|---|---|
Molekularformel |
C3H25CoN4O9P3+4 |
Molekulargewicht |
413.11 g/mol |
IUPAC-Name |
triazanium;[bis(phosphonomethyl)amino]methylphosphonic acid;cobalt;hydron |
InChI |
InChI=1S/C3H12NO9P3.Co.3H3N/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;3*1H3/p+4 |
InChI-Schlüssel |
MLOQUZDGIXYBOD-UHFFFAOYSA-R |
Kanonische SMILES |
[H+].C(N(CP(=O)(O)O)CP(=O)(O)O)P(=O)(O)O.[NH4+].[NH4+].[NH4+].[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6S,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13785521.png)
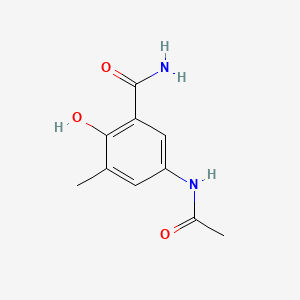
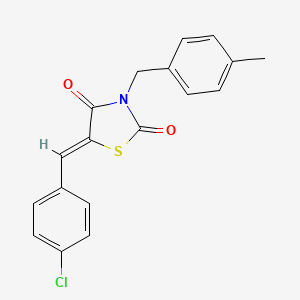
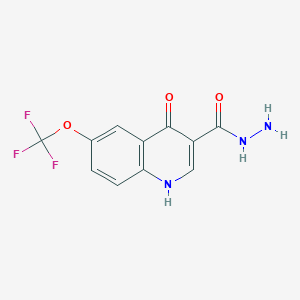

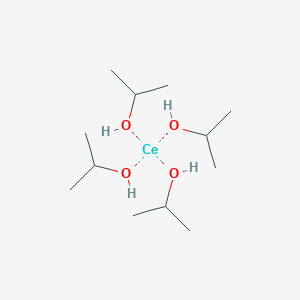



![Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)](/img/structure/B13785600.png)

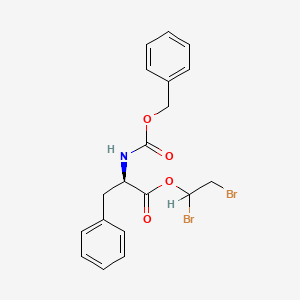
![Piperidine, 4-(2-chloro-3-fluorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B13785615.png)
